

Application Notes and Protocols for Bioconjugation with Boc-5-aminopentanoic NHS Ester

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Compound of Interest

Compound Name: *Boc-5-aminopentanoic NHS ester*

Cat. No.: *B13714407*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Boc-5-aminopentanoic NHS ester**, a versatile heterobifunctional linker for bioconjugation. This reagent is particularly valuable in drug development, proteomics, and diagnostics for covalently modifying proteins, peptides, and other biomolecules.

Introduction

Boc-5-aminopentanoic NHS ester is a chemical linker composed of a five-carbon aliphatic chain functionalized with a tert-butyloxycarbonyl (Boc)-protected amine at one end and an N-hydroxysuccinimide (NHS) ester at the other. This structure allows for a two-step bioconjugation strategy. The NHS ester reacts efficiently with primary amines on biomolecules to form stable amide bonds.[1] Subsequently, the Boc protecting group can be removed under acidic conditions to expose a primary amine, which can then be used for further conjugation or to modulate the properties of the final conjugate.[2]

This linker is frequently employed in the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and for the surface modification of materials.[3][4] The aliphatic spacer provides flexibility and distance between the conjugated molecules, which can be crucial for maintaining their biological activity.

Chemical Properties

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₂ N ₂ O ₆	N/A
Molecular Weight	314.34 g/mol	N/A
Appearance	White to off-white solid	N/A
Solubility	Soluble in organic solvents (e.g., DMSO, DMF, Dichloromethane)	[3]
Reactive Group	N-Hydroxysuccinimide (NHS) ester	[1]
Protecting Group	tert-Butyloxycarbonyl (Boc)	[2]

Experimental Protocols

Protocol 1: Conjugation of Boc-5-aminopentanoic NHS Ester to a Protein

This protocol describes the general procedure for labeling a protein with **Boc-5-aminopentanoic NHS ester**. The primary targets for the NHS ester are the ε-amino groups of lysine residues and the N-terminal α-amino group.[1]

Materials:

- Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
- Boc-5-aminopentanoic NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5
- Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester.
- NHS Ester Solution Preparation: Immediately before use, dissolve the **Boc-5-aminopentanoic NHS ester** in anhydrous DMSO or DMF to a stock concentration of 10-50 mg/mL.
- Conjugation Reaction:
 - Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically for each protein.
 - Gently mix the reaction solution immediately.
 - Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction time may need to be optimized.
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
- Purification: Remove the unreacted linker and byproducts (N-hydroxysuccinimide) by size-exclusion chromatography, dialysis, or another suitable purification method.
- Characterization: Characterize the resulting Boc-protected protein conjugate. The degree of labeling can be determined using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker contains a chromophore.

Expected Results:

The conjugation efficiency is dependent on several factors, including protein concentration, pH, temperature, and the molar ratio of linker to protein.

Parameter	Typical Range
Conjugation Efficiency	50-90%
Degree of Labeling (DOL)	1-10 linkers per protein

Note: These are typical values for NHS ester conjugations and should be optimized for each specific application.

Protocol 2: Boc Deprotection of the Protein Conjugate

This protocol describes the removal of the Boc protecting group from the protein conjugate to expose the primary amine.

Materials:

- Boc-protected protein conjugate
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic Acid (TFA)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Lyophilization (Optional): If the protein conjugate is in an aqueous buffer, it may need to be lyophilized to remove water.
- Deprotection Reaction:
 - Dissolve the Boc-protected protein conjugate in anhydrous DCM.
 - Add TFA to the solution to a final concentration of 20-50% (v/v).
 - Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by LC-MS.

- Solvent Removal: Remove the DCM and excess TFA by evaporation under a stream of nitrogen or by rotary evaporation.
- Purification: Resuspend the deprotected protein conjugate in a suitable buffer and purify using size-exclusion chromatography or dialysis to remove residual TFA and any byproducts.
- Characterization: Confirm the removal of the Boc group by mass spectrometry.

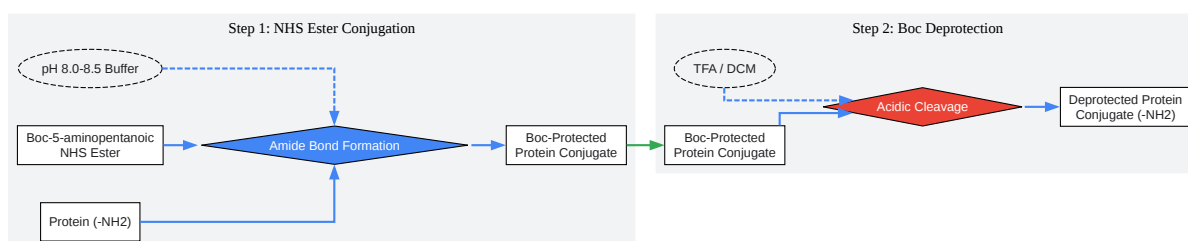
Expected Results:

Boc deprotection under acidic conditions is generally a high-yielding reaction.

Parameter	Typical Value
Deprotection Yield	>95%

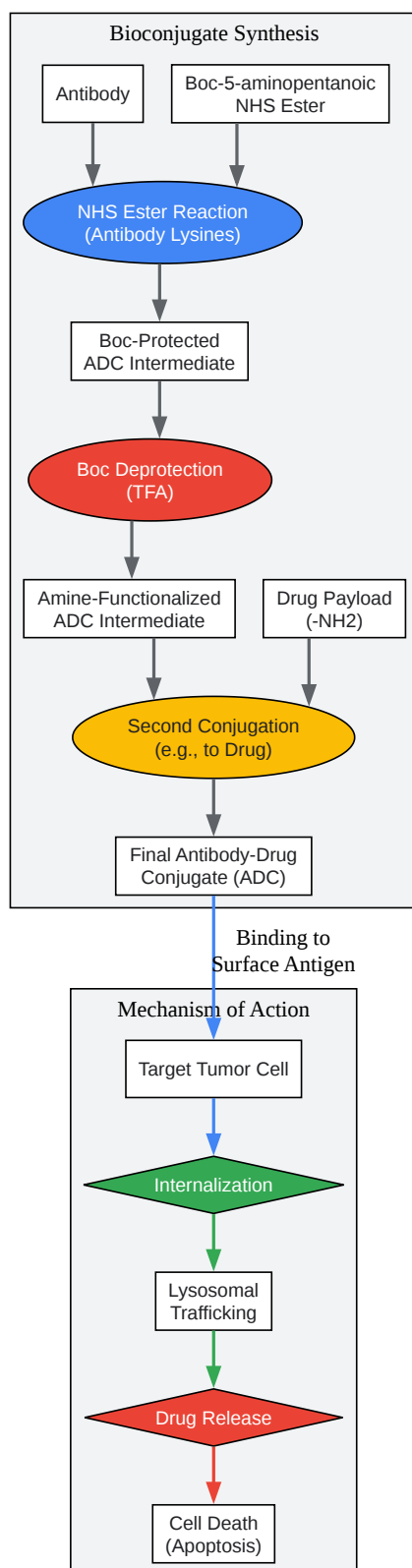
Note: These are typical values and should be confirmed for each specific conjugate.

Diagrams



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Caption: Experimental workflow for bioconjugation.



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Caption: ADC synthesis and mechanism of action.

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